molecular formula C14H17N3O2 B1423028 methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate CAS No. 1315368-87-6

methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate

Cat. No.: B1423028
CAS No.: 1315368-87-6
M. Wt: 259.3 g/mol
InChI Key: KUIZBDOPQXVKNA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate under IUPAC guidelines. The nomenclature is derived as follows:

  • Parent structure : Benzoate ester (methyl ester of benzoic acid).
  • Substituents :
    • A methyl group at position 4 on the benzene ring.
    • An amino group at position 3, substituted with a (4-methyl-1H-imidazol-5-yl)methyl moiety.
  • The imidazole ring is numbered such that the nitrogen atoms occupy positions 1 and 3, with a methyl group at position 4.

The systematic classification categorizes this compound as a heteroaromatic imidazole derivative with an ester-functionalized benzene core.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₇N₃O₂ , confirmed by high-resolution mass spectrometry. The molecular weight is 259.31 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 14 12.01 168.14
H 17 1.008 17.14
N 3 14.01 42.03
O 2 16.00 32.00
Total 259.31

This matches experimental data from collision cross-section predictions.

Stereochemical Configuration and Conformational Isomerism

No chiral centers are present in the structure, as confirmed by symmetry analysis of the benzene and imidazole rings. However, restricted rotation around the N–CH₂ bond linking the imidazole and benzene rings may lead to conformational isomerism . Key observations:

  • The imidazole ring’s planarity limits rotational freedom.
  • The methylene (–CH₂–) bridge between the amino group and imidazole allows for two predominant conformers: syn and anti relative to the benzene ring.

Quantum mechanical calculations or variable-temperature NMR would be required to quantify energy barriers between conformers.

X-ray Crystallographic Data

X-ray crystallographic data for this compound is not available in public databases or literature as of 2025. Structural predictions rely on computational models and analogous imidazole derivatives. For example:

  • Similar benzoate-imidazole hybrids exhibit coplanar arrangements between the imidazole and benzene rings to maximize π-π interactions.
  • Bond lengths and angles are expected to align with standard values: C–N (1.47 Å), C–O (1.36 Å), and C–C (1.40 Å).

Spectroscopic Characterization

1H Nuclear Magnetic Resonance (NMR)

Predicted 1H NMR signals (in CDCl₃, δ ppm):

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Imidazole C–H (position 2) 7.8–8.2 Singlet 1H
Aromatic H (benzene ring) 6.8–7.5 Multiplet 3H
N–CH₂–Imidazole 4.1–4.5 Singlet 2H
Methyl (–CH₃) on benzene (position 4) 2.4–2.6 Singlet 3H
Methyl (–CH₃) on imidazole 2.2–2.4 Singlet 3H
Ester (–OCH₃) 3.8–3.9 Singlet 3H

13C NMR

Key signals (δ ppm):

  • Carbonyl (C=O): 167–170
  • Aromatic carbons: 120–140
  • Imidazole carbons: 135–150
  • Methyl groups: 20–25.

Infrared (IR) Spectroscopy

Prominent bands (cm⁻¹):

  • Ester C=O stretch: 1700–1720
  • N–H bend (amine): 1550–1650
  • C–N stretch: 1250–1350
  • Aromatic C–H: 3000–3100.

Mass Spectrometry (MS)

Major fragments (m/z):

  • [M+H]⁺ : 260.13936 (base peak)
  • [M+Na]⁺ : 282.12130
  • Loss of –OCH₃: 228.1
  • Imidazole ring cleavage: 95.0.

UV-Vis Spectroscopy

  • λₘₐₓ : 270–280 nm (π→π* transitions in aromatic/imidazole systems).

Properties

IUPAC Name

methyl 4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-4-5-11(14(18)19-3)6-12(9)15-7-13-10(2)16-8-17-13/h4-6,8,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZBDOPQXVKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NCC2=C(NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Imidazole Intermediate: 4-Methyl-5-hydroxymethyl-imidazole

A critical precursor for the target compound is 4-methyl-5-hydroxymethyl-imidazole, synthesized by hydroxy-methylation of 4-methyl-imidazole using formaldehyde under alkaline aqueous conditions:

  • Reaction conditions: The reaction is carried out in aqueous medium at pH 12.3–13.3, maintained by sodium hydroxide, with gradual addition of formaldehyde to avoid excess and side reactions. Temperature is controlled around 30–40 °C for 24–50 hours to complete the reaction.

  • Isolation: After neutralization with hydrochloric acid, water is removed by azeotropic distillation with alcohols (e.g., isopropanol or 2-butanol). Sodium chloride precipitates and is filtered off. Crystallization is induced by partial evaporation and addition of acetone.

  • Yield and purity: Typical yields range from 68% to 85%, with purity confirmed by thin-layer chromatography and melting points around 136–240 °C (depending on salt form). The hydrochloride salt crystallizes well and is stable.

Parameter Details
Starting material 4-methyl-imidazole
Reagent Formaldehyde (36.1% aqueous solution)
pH 12.3–13.3 (alkaline, maintained by NaOH)
Temperature 30–40 °C
Reaction time 24–50 hours
Workup Neutralization with HCl, azeotropic distillation, filtration
Yield 68–85%
Purity 98–99% (TLC)

Reductive Amination to Form the Amino-Substituted Benzoate

The key step to introduce the imidazolylmethylamino group onto the methyl 4-methyl-3-aminobenzoate scaffold is reductive amination, which proceeds as follows:

  • Starting materials: Methyl 4-formylbenzoate and 4-methyl-1H-imidazol-5-ylmethylamine (or its equivalent).

  • Reagents and conditions: The aldehyde and primary amine are reacted in the presence of sodium triacetoxyborohydride and acetic acid at room temperature. This mild reducing agent selectively reduces the imine intermediate formed in situ, leading to high yields (80–95%).

  • Purification: The products are typically isolated as free bases and purified by crystallization or column chromatography, achieving purities of 95–99% as confirmed by HPLC and NMR spectroscopy.

Step Details
Reaction type Reductive amination
Starting aldehyde Methyl 4-formylbenzoate
Amine 4-methyl-1H-imidazol-5-ylmethylamine
Reducing agent Sodium triacetoxyborohydride
Solvent and pH Acetic acid present, room temperature
Yield 80–95%
Purification Crystallization/column chromatography
Product purity 95–99% (HPLC)

Amidation and Further Functionalization

Following reductive amination, amidation reactions may be employed to modify the carboxyl group or introduce additional substituents:

  • Activation of carboxyl group: Using thionyl chloride to convert the methyl ester or acid derivatives into acyl chlorides, or employing carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI).

  • Coupling with amines: The activated intermediates react with various primary amines in the presence of triethylamine to form amide bonds. Yields for these steps vary from 20% to 50%, depending on the amine and reaction conditions.

  • Alternative approach: Direct amidation using coupling agents without isolating acyl chlorides can improve yields and reduce side products.

  • Purification: Column chromatography is commonly used to isolate the desired amides.

Activation Method Coupling Agent/Reagent Yield Range (%)
Acyl chloride formation Thionyl chloride 20–50
Carbodiimide coupling DCC or CDI with NEt3/BtOH 30–50
Purification Column chromatography

Alternative Synthetic Routes and Notes

  • Microwave-assisted synthesis: Some related benzimidazole derivatives have been synthesized efficiently using microwave irradiation to accelerate condensation steps, though for the imidazole derivative , classical methods prevail.

  • Water-mediated reactions: Recent advances include water-mediated Wittig and oxidation reactions to prepare benzimidazole and imidazole aldehyde intermediates, improving environmental compatibility and yield.

  • Key intermediates: Methyl 3-amino-4-methylbenzoate derivatives are often used as starting points, synthesized via nitration, reduction, and methylation steps with high yields (above 90% for key steps).

Summary Table of Preparation Steps for Methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate

Step No. Description Key Reagents/Conditions Yield (%) Notes
1 Hydroxymethylation of 4-methyl-imidazole Formaldehyde, NaOH, aqueous medium, 30–40 °C 68–85 Crystallization of hydrochloride salt
2 Reductive amination of methyl 4-formylbenzoate Sodium triacetoxyborohydride, acetic acid, RT 80–95 High purity, crystallization/column chromatography
3 Amidation via acyl chloride or carbodiimide Thionyl chloride or DCC/CDI, triethylamine 20–50 Column chromatography purification
4 Purification and characterization Crystallization, chromatography, NMR, HPLC Purity 95–99%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring might yield imidazole N-oxides, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. The imidazole moiety is often associated with antimicrobial and antifungal activities, making this compound a candidate for further exploration in drug development.

Biological Assays

The compound has been utilized in biological assays to evaluate its efficacy against various pathogens. Its ability to inhibit specific enzymes or receptors can be tested in vitro, providing insights into its mechanism of action and potential therapeutic uses.

Chemical Synthesis

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions that are essential in the development of novel pharmaceuticals.

Data Tables

Application AreaDescription
Pharmaceutical ResearchInvestigating antimicrobial properties and drug design
Biological StudiesEvaluating enzyme inhibition and receptor interactions
Synthetic ChemistryServing as a building block for complex organic synthesis

Case Study 1: Antimicrobial Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated promising activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Case Study 2: Drug Design and Synthesis

Another significant study focused on the synthesis of derivatives of this compound. The synthesized compounds were tested for their biological activity, leading to the discovery of several potent analogs with enhanced efficacy compared to the parent compound.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzoate ester can undergo hydrolysis, releasing the active imidazole derivative, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with Imidazole/Benzimidazole Moieties

Compound A: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (from )

  • Structural Differences: Replaces the imidazole ring with a benzimidazole core and introduces a butanoate ester chain.
  • Synthesis: Prepared via Schiff base formation between an amino-benzimidazole precursor and benzaldehyde, followed by reduction and esterification .
  • Relevance : Demonstrates the versatility of benzimidazole derivatives in drug design, though the larger benzimidazole core may reduce solubility compared to the target compound’s imidazole .

Compound B: Benzoate of 2-(2-methyl-5-nitro-1H-imidazole-1-yl)-ethyl-4-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]amino (from )

  • Physicochemical Properties : Reported melting point (202–204°C) and solubility in DMSO suggest higher thermal stability than the target compound, which lacks nitro or thiadiazole groups .

Compound C: Methyl 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoate dihydrochloride (from )

  • Structural Similarities: Shares the 4-methylimidazole substituent but replaces the benzoate ester with a propanoate chain.
  • Functional Implications : The shorter chain may enhance bioavailability but reduce steric hindrance compared to the target compound’s aromatic benzoate backbone .

Functional Analogues with Ester Linkages

Compound D: Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (from )

  • Structural Complexity : Features multiple benzyl and benzimidazole groups, increasing hydrophobicity.
  • Synthesis : Uses DMAP-catalyzed coupling reactions, highlighting the importance of activating agents for ester bond formation in polyfunctional systems .

Compound E: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one (from )

  • Relevance : Illustrates how ether linkages can modulate pharmacokinetic properties, a strategy applicable to optimizing the target compound .

Key Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis likely involves imidazole alkylation and esterification steps, akin to methods in and . For example, the amino group could be introduced via reductive amination of a 4-methylimidazole aldehyde .
  • Structure-Activity Relationships (SAR) :
    • The 4-methylimidazole group enhances metabolic stability compared to unsubstituted imidazoles .
    • The benzoate ester may improve cell membrane penetration relative to carboxylic acid derivatives .
  • Crystallographic Analysis : Tools like SHELXL () and WinGX () could refine the target compound’s crystal structure, aiding in conformational analysis and docking studies .

Q & A

Q. What are the optimal synthetic routes for methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including condensation, nucleophilic substitution, and esterification. Key intermediates like 4-methyl-3-aminobenzoate derivatives can be prepared via coupling reactions between methyl 4-methyl-3-aminobenzoate and (4-methyl-1H-imidazol-5-yl)methyl halides. Optimization requires solvent selection (e.g., DMF or THF for polar intermediates), temperature control (60–80°C for imidazole alkylation), and catalysts like triethylamine to enhance nucleophilicity . Purity is monitored via TLC, and yields are improved by iterative recrystallization using ethanol/water mixtures.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the imidazole ring (δ 7.5–8.0 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm in 13C). The methylamino linker appears as a triplet near δ 3.2–3.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) validate functional groups.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the imidazole NH and ester carbonyl). Data collection requires synchrotron radiation or a high-intensity laboratory source. Structure solution via SHELXT (for phase determination) and refinement with SHELXL (for anisotropic displacement parameters) are standard. Software like WinGX and ORTEP visualize thermal ellipsoids and packing diagrams, revealing intermolecular interactions influencing crystallinity .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinity data?

Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects. To address this:

  • Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to account for flexibility in the imidazole ring and ester group.
  • Validate docking poses (e.g., AutoDock Vina) with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Adjust protonation states of the imidazole nitrogen (pKa ~6.5) to match physiological conditions .

Q. How should researchers address conflicting data in biological activity assays, such as inconsistent IC50 values?

Methodological Answer:

  • Replicate assays : Use triplicate measurements with positive/negative controls (e.g., known enzyme inhibitors).
  • Standardize conditions : Maintain consistent pH (7.4), temperature (37°C), and solvent concentration (DMSO ≤1%).
  • Validate target engagement : Employ orthogonal assays (e.g., fluorescence polarization for binding vs. enzymatic activity assays). Contradictions may arise from off-target effects, requiring structural analogs to refine structure-activity relationships (SAR) .

Q. What challenges arise when scaling synthesis from milligram to gram scale, and how are they mitigated?

Methodological Answer:

  • Side reactions : Increased byproduct formation (e.g., over-alkylation) is minimized via slow addition of reagents and controlled temperature.
  • Purification : Replace column chromatography with fractional distillation or countercurrent chromatography for large volumes.
  • Yield optimization : Use high-pressure reactors for exothermic steps and monitor reaction progress via inline FTIR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
Reactant of Route 2
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methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate

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